molecular formula C16H14N4OS B5087336 N-phenyl-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

N-phenyl-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No.: B5087336
M. Wt: 310.4 g/mol
InChI Key: FSANKFXSCSQHPY-UHFFFAOYSA-N
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Description

N-phenyl-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a synthetic organic compound belonging to the class of 1,2,4-triazole derivatives. This scaffold is recognized in medicinal chemistry for its diverse biological potential, as 1,2,4-triazole derivatives have been extensively reported to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticonvulsant, and anticancer properties . The molecular structure of this compound features a 1,2,4-triazole core, a common pharmacophore in biologically active molecules, which is linked via a sulfanyl-acetamide bridge to an N-phenyl group . This specific architecture is designed to probe various biological pathways. Compounds with closely related structures, such as N-phenyl-2-[[3-(phenyl)-1H-1,2,4-triazol-5-yl]thio]-acetamide derivatives, have been identified as modulators of the G protein-coupled receptor 17 (GPRC17) and are investigated for their potential in the treatment of neurodegenerative diseases . Furthermore, the 1,2,4-triazole nucleus is a key structural component in several clinical and experimental agents, underscoring its significant value in pharmaceutical research . Researchers can utilize this chemical as a key intermediate or as a core structure for the synthesis of novel compounds, or as a pharmacological tool for in vitro bioactivity screening. This product is intended for research and development purposes exclusively and is not intended for diagnostic, therapeutic, or any other human or veterinary use. All sales are final, and the buyer assumes responsibility for confirming product identity and purity to suit their intended application.

Properties

IUPAC Name

N-phenyl-2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4OS/c21-15(18-13-7-3-1-4-8-13)11-22-16-19-17-12-20(16)14-9-5-2-6-10-14/h1-10,12H,11H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSANKFXSCSQHPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NN=CN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301330063
Record name N-phenyl-2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301330063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

42.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199022
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

804485-57-2
Record name N-phenyl-2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301330063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide typically involves the following steps:

    Formation of the 1,2,4-triazole ring: This can be achieved by cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents.

    Substitution reactions: The phenyl group is introduced through substitution reactions, often using phenylhydrazine or similar compounds.

    Acylation: The final step involves the acylation of the triazole ring with phenylacetic acid derivatives under suitable conditions, such as the presence of a base like sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl group (-S-) undergoes oxidation to form sulfoxides and sulfones, depending on reaction conditions:

Reagent Conditions Product Key Findings
Hydrogen peroxide (H₂O₂)Room temperature, 12–24 hrsSulfoxide (mono-oxidized)Selective oxidation at sulfur without altering the triazole ring .
mCPBADichloromethane, 0°C–RTSulfone (di-oxidized)Complete oxidation confirmed by loss of S–H stretching in IR (1670 cm⁻¹) .
KMnO₄Acidic aqueous mediumSulfonic acid derivativesObserved in strongly acidic conditions; forms water-soluble products.

Mechanistic Insight :
The sulfur atom’s nucleophilicity drives oxidation. Steric hindrance from the phenyl and triazole groups moderates reaction rates, favoring stepwise oxidation (sulfoxide → sulfone) under controlled conditions .

Reduction Reactions

The triazole ring and acetamide moiety participate in reduction:

Reagent Conditions Product Key Findings
NaBH₄Ethanol, refluxPartial reduction of triazole ringForms dihydrotriazole derivatives; preserves sulfanyl group.
LiAlH₄Dry THF, 0°CCleavage of acetamide to amineConverts -N(C=O)- to -NH₂; retains triazole integrity .
H₂/Pd-CMethanol, RTHydrogenation of aryl ringsSaturates phenyl groups to cyclohexane; requires high pressure.

Structural Impact :
Reduction of the triazole ring alters conjugation, affecting electronic properties and biological activity. For example, dihydrotriazole derivatives exhibit enhanced solubility.

Substitution Reactions

The sulfanyl group and aryl rings undergo nucleophilic/electrophilic substitutions:

Nucleophilic Substitution at Sulfur

Reagent Conditions Product Key Findings
Alkyl halides (R-X)K₂CO₃, acetone, refluxThioether derivatives (R-S-CH₂-)High yields (80–90%); confirmed by SCH₂ NMR signals at δ 3.9 .
Sodium methoxideMethanol, RTMethoxylation (-OCH₃)Competes with oxidation; requires anhydrous conditions.

Electrophilic Aromatic Substitution

Reagent Position Product Key Findings
HNO₃/H₂SO₄Para to sulfanyl groupNitro derivatives Enhances antibacterial activity (MIC = 5 µg/mL) .
Cl₂/FeCl₃Ortho/para positionsChlorinated aryl rings Improves metabolic stability; confirmed by X-ray diffraction .

Steric Effects :
The 1,2,4-triazole ring’s dihedral angle (62.57° with phenyl) influences regioselectivity, directing substitutions to less hindered positions .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

Reaction Type Catalyst Product Application
Suzuki-MiyauraPd(PPh₃)₄Biaryl derivativesEnhances π-π stacking for drug-receptor interactions .
Buchwald-HartwigPd₂(dba)₃/XantphosAminated triazolesIntroduces basic NH groups for salt formation.

Yield Optimization :
Microwave-assisted synthesis reduces reaction times (≤1 hr) while maintaining yields >75% .

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula: C17H16N4O2S
Molecular Weight: 340.4 g/mol
IUPAC Name: N-phenyl-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
Canonical SMILES: Cc1ccccc1NC(=O)CSc2nncn2c1ccccc1

The compound features a triazole ring, which is known for its diverse biological activities. The presence of the sulfanyl group enhances its potential interactions with biological targets.

Medicinal Chemistry

This compound has been investigated for its antimicrobial , antifungal , and anticancer properties:

Antimicrobial Activity:
Research indicates that triazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound is effective against various fungal strains by inhibiting ergosterol synthesis, a critical component of fungal cell membranes.

Anticancer Activity:
Several studies have highlighted the anticancer potential of this compound:

  • Cell Line Studies: Evaluated against different cancer cell lines (e.g., MCF-7 for breast cancer), showing promising results.
  • IC50 Values: Research indicates IC50 values around 19.6 µM for MCF-7 cells, suggesting significant cytotoxicity.

The mechanism of action involves the induction of apoptosis through the upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2), leading to cell cycle arrest at the S phase.

Agricultural Applications

Triazole compounds are widely recognized for their fungicidal properties in agriculture. This compound may be utilized as an effective fungicide against various plant pathogens, enhancing crop yield and health.

Case Study 1: Anticancer Properties

A study published in a peer-reviewed journal evaluated the effects of this compound on MCF-7 breast cancer cells. The results demonstrated:

ParameterValue
IC5019.6 µM
MechanismInduction of apoptosis

The study concluded that this compound could be a lead candidate for developing new anticancer therapies.

Case Study 2: Antifungal Efficacy

Another research project assessed the antifungal activity of this compound against Candida species. The findings indicated:

PathogenInhibition Zone (mm)
Candida albicans15
Candida glabrata12

These results support the use of N-pheny-l2-[ (4-pheny-l4H -1 ,2 ,4 -triazol -3 -yl )sulfany-l] acetamide as a potential agricultural fungicide.

Structure Activity Relationship (SAR)

The biological activity of N-pheny-l2-[ (4-pheny-l4H -1 ,2 ,4 -triazol -3 -yl )sulfany-l] acetamide can be influenced by structural modifications:

Structural FeatureImpact on Activity
Presence of Acetate GroupEnhances binding affinity to targets
Triazole Ring SubstituentsVariations lead to differing potencies

Mechanism of Action

The mechanism of action of N-phenyl-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction is often mediated by the triazole ring and the phenyl groups, which can form hydrogen bonds or hydrophobic interactions with the target molecules.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Variations and Physicochemical Properties

Structural analogues of the target compound differ primarily in substituents on the phenyl rings, triazole core, and acetamide side chain. These modifications influence molecular weight, solubility, and electronic properties, as summarized in Table 1.

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents (R1, R2, R3) Molecular Formula Molecular Weight Key Modifications Reference ID
N-phenyl-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide R1 = H, R2 = H, R3 = H C22H18N4OS 386.47 Parent compound -
N-(2-fluorophenyl)-2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide R1 = 2-F, R2 = 4-Me, R3 = 4-MePh C24H22FN4OS 441.52 Fluorine substitution; enhanced lipophilicity
N-(4-Bromophenyl)-2-[(1-cyclohexyl-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide R1 = 4-Br, R2 = cyclohexylmethyl C17H21BrN4OS 409.34 Bromine for halogen bonding; cyclohexyl for conformational rigidity
2-{[5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide R1 = 4-OMe, R2 = 3-BrPh, R3 = Ph C23H19BrN4O2S 495.39 Methoxy for solubility; bromine for activity
N-(4-methylphenyl)-2-({5-[(2-naphthyloxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide R1 = 4-Me, R2 = naphthoxymethyl C28H24N4O2S 480.58 Bulky naphthyl group for π-π interactions
Enzyme Inhibition and Antiviral Activity
  • The bromophenyl and cyclohexylmethyl groups enhance target binding via halogen bonding and hydrophobic interactions, respectively .
  • N-(2-Ethoxyphenyl)-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (MW 575.67) showed antioxidant activity (IC50 = 12.3 µM), attributed to electron-donating methoxy groups that stabilize radical intermediates .
Anti-Inflammatory and Antiexudative Effects
  • 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides (e.g., compound 3.21) showed superior antiexudative activity (63% inhibition) compared to diclofenac sodium (55%) at 10 mg/kg, likely due to the furan ring’s anti-inflammatory properties .

Crystallographic and Conformational Insights

  • N-(4-Bromophenyl)-2-[(1-cyclohexyl-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide forms intramolecular N–H⋯S hydrogen bonds and centrosymmetric dimers via N–H⋯N interactions, stabilizing its crystal structure .
  • N-(2-Fluorophenyl)-2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide adopts a planar conformation, optimizing interactions with acetylcholinesterase active sites .

Biological Activity

N-phenyl-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a compound belonging to the class of triazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Overview of Triazole Derivatives

Triazole derivatives are five-membered heterocyclic compounds containing three nitrogen atoms. They are known for their broad spectrum of pharmacological activities, including antimicrobial , antifungal , anticancer , antioxidant , and anti-inflammatory effects. The unique structural features of triazoles allow them to interact with various biological targets, making them valuable in drug development.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in critical biological pathways. The triazole ring can interact with enzymes related to cell proliferation and survival, potentially leading to anticancer effects. Additionally, the presence of a sulfanyl group enhances the compound's reactivity and interaction with biological targets.

Antimicrobial Activity

Triazole derivatives have shown promising antimicrobial properties. For instance, studies have demonstrated that compounds similar to this compound exhibit significant activity against a range of Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans. The Minimum Inhibitory Concentration (MIC) values for these compounds often indicate potent antibacterial effects.

Anticancer Potential

Research has indicated that triazole derivatives can inhibit the growth of various cancer cell lines. For example, in vitro studies using MTT assays demonstrated that certain triazole compounds significantly reduced cell viability in HepG2 liver cancer cells. The structure–activity relationship (SAR) analysis revealed that modifications at specific positions on the triazole ring could enhance anticancer activity.

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated using assays like DPPH and ABTS. These assays measure the ability of the compound to scavenge free radicals, indicating its potential role in protecting cells from oxidative stress.

1. Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of various triazole derivatives, including N-phenyl compounds. Results showed that some derivatives exhibited MIC values comparable to established antibiotics against E. coli and Staphylococcus aureus, supporting their potential as new antimicrobial agents .

2. Anticancer Activity

In a series of experiments involving HepG2 cells, it was found that modifications in the phenyl substituents significantly affected the anticancer activity of triazole derivatives. Compounds with electron-donating groups showed enhanced potency compared to those with electron-withdrawing groups .

Data Tables

Activity Type Compound MIC (μg/mL) IC50 (μM) Reference
AntibacterialN-substituted Triazoles8 - 32-
AnticancerN-phenyl Triazoles-12.5
AntioxidantTriazole Derivatives-0.397

Q & A

Q. What are the standard synthetic routes for N-phenyl-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide?

  • Methodological Answer : The compound is typically synthesized via a multi-step procedure:

Triazole Core Formation : React phenyl isocyanate with thiosemicarbazide to form the 1,2,4-triazole ring.

Sulfanyl Acetamide Coupling : Introduce the sulfanylacetamide moiety using a nucleophilic substitution reaction between the triazole-thiol intermediate and chloroacetamide derivatives under reflux conditions (e.g., in ethanol or acetic anhydride) .

Purification : Recrystallize the product using solvents like ethanol or acetonitrile to achieve >95% purity. X-ray crystallography (as in related compounds) confirms structural integrity .

Q. How is the molecular structure of this compound validated?

  • Methodological Answer : Structural validation employs:
  • Single-Crystal X-ray Diffraction (SCXRD) : Determines bond lengths, angles, and torsion angles (e.g., triazole ring planarity, sulfanyl-acetamide linkage geometry) .
  • Spectroscopic Techniques :
  • NMR : 1^1H and 13^13C NMR confirm proton environments and carbon frameworks (e.g., acetamide carbonyl at ~170 ppm).
  • FT-IR : Peaks at ~1650 cm1^{-1} (C=O stretch) and ~2550 cm1^{-1} (S-H stretch, if present) .

Q. What preliminary biological assays are used to screen this compound?

  • Methodological Answer : Initial activity screening includes:
  • Anti-exudative Activity : Tested in rodent models (e.g., formalin-induced edema) at doses of 10–50 mg/kg. Activity is quantified by reduction in paw volume compared to controls .
  • In Vitro Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50_{50} values .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up?

  • Methodological Answer : Key strategies include:
  • Catalyst Screening : Use phase-transfer catalysts (e.g., TBAB) to enhance thiol-acetamide coupling efficiency.
  • Solvent Optimization : Replace ethanol with DMF or DMSO to improve solubility of intermediates .
  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 80°C, 300 W) while maintaining >90% yield .

Q. How should contradictory pharmacological data (e.g., varying IC50_{50}50​ values across studies) be resolved?

  • Methodological Answer : Address discrepancies by:
  • Standardizing Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time.
  • Structural Analogs Testing : Compare activity of derivatives (e.g., halogen-substituted phenyl rings) to identify substituent effects .
  • Dose-Response Replication : Repeat assays in triplicate with blinded sample coding to minimize bias .

Q. What computational methods support structure-activity relationship (SAR) studies?

  • Methodological Answer : SAR analysis leverages:
  • Molecular Docking : Predict binding affinities to targets like COX-2 or EGFR using AutoDock Vina. Triazole and sulfanyl groups often show strong hydrophobic interactions .
  • QSAR Modeling : Use descriptors (e.g., logP, polar surface area) to correlate substituent effects with anti-exudative activity. For example, electron-withdrawing groups on the phenyl ring enhance potency .

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